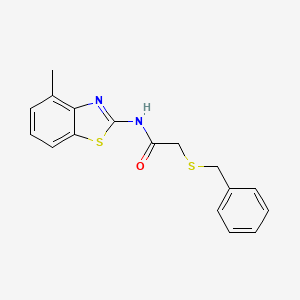

2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide

Description

The compound 2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide features a benzothiazole core substituted with a methyl group at position 4 and an acetamide side chain modified with a benzylsulfanyl moiety. Its molecular formula is C₁₇H₁₆N₂OS₂, with a molecular weight of 328.45 g/mol (inferred from structural analogues in and ). The benzylsulfanyl group contributes to hydrophobicity (predicted logP ~4.5–5.0), while the 4-methyl substitution on the benzothiazole ring introduces steric effects without significant electronic perturbation. Although direct synthesis data for this compound is absent in the provided evidence, similar derivatives are synthesized via coupling reactions or S-alkylation (e.g., ) .

Properties

IUPAC Name |

2-benzylsulfanyl-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2OS2/c1-12-6-5-9-14-16(12)19-17(22-14)18-15(20)11-21-10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DANKWMVUMSFTLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CSCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the reaction of 4-methyl-2-aminobenzothiazole with benzylsulfanyl acetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the sulfanyl group or to modify the benzothiazole ring.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: De-benzylated products, modified benzothiazole derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The benzothiazole ring is known to interact with various biological targets, while the sulfanyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Substituents on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring significantly influence biological activity and physicochemical properties:

- However, steric effects may reduce binding to certain enzyme active sites .

- 6-Substituents: 6-Methoxy (): Enhances hydrogen bonding via the methoxy oxygen, improving interactions with polar residues in enzymes like DNA gyrase . 6-Nitro/6-Trifluoromethyl (): Electron-withdrawing groups (e.g., -NO₂, -CF₃) increase electrophilicity, aiding in π-π stacking or covalent interactions. For example, the 6-CF₃ group in BTA () contributes to CK-1δ inhibition (pIC₅₀ 7.8) . 6-Sulfamoyl (): Introduces hydrogen-bonding capacity, as seen in compound 20, which inhibits carbonic anhydrase isoforms .

Acetamide Side Chain Modifications

The acetamide side chain’s substituents dictate target selectivity and potency:

- Benzylsulfanyl (Target Compound) : The sulfur atom may engage in hydrophobic interactions or weak hydrogen bonding. Comparable derivatives () with thiadiazole cores show variable activity based on sulfur positioning .

- Pyridinyl Amino (): Compounds BTC-j and BTC-r exhibit potent antimicrobial activity (MIC 3.125–12.5 µg/ml) due to the pyridine ring’s ability to coordinate with bacterial DNA gyrase .

- Morpholinyl Triazine () : PZ-39 ’s triazine backbone enables dual inhibition of ABCG2, highlighting the importance of bulkier substituents for multidrug resistance modulation .

- Adamantyl () : The rigid adamantyl group improves structural stability and hydrophobic interactions, as observed in crystal packing studies .

Antimicrobial Activity

Derivatives with 6-methoxy or 6-nitro benzothiazoles and pyridinyl amino acetamide chains () demonstrate broad-spectrum antimicrobial effects:

The target compound’s benzylsulfanyl group may enhance Gram-negative activity due to increased lipophilicity, though experimental validation is required.

Enzyme Inhibition

- CK-1δ Inhibition : BTA () achieves a GlideXP score of -3.78 kcal/mol, outperforming analogues with simpler substituents .

- ABCG2 Inhibition : PZ-39 () specifically inhibits ABCG2 via a triazine-benzothiazole pharmacophore, suggesting the target compound’s benzylsulfanyl group could be optimized for similar targets .

- Carbonic Anhydrase Inhibition : Compound 20 () shows moderate activity against CA II and XII, indicating sulfonamide groups are critical for isoform selectivity .

Physicochemical and Structural Insights

- Crystal Packing : Adamantyl-substituted analogues () form H-bonded dimers and S-S interactions, suggesting the target’s methyl group may similarly influence solid-state stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.